4-(2-Thiophen-2-yl-acetylamino)-benzoic acid
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Overview
Description
4-(2-Thiophen-2-yl-acetylamino)-benzoic acid is an organic compound that belongs to the class of N-acylated amino acids
Mechanism of Action
Target of Action
The primary target of 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid is the enzyme Beta-lactamase, which is found in Escherichia coli (strain K12) .
Mode of Action
It is known that the compound interacts with its target, beta-lactamase
Biochemical Pathways
The compound’s interaction with Beta-lactamase suggests it may influence pathways related to this enzyme
Result of Action
Its interaction with Beta-lactamase suggests it may have an effect on the function of this enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Thiophen-2-yl-acetylamino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetylamino moiety can be reduced to an alcohol.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the acetylamino group can produce the corresponding alcohol.
Scientific Research Applications
4-(2-Thiophen-2-yl-acetylamino)-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- 2-[Carboxy-(2-thiophen-2-yl-acetylamino)-methyl]-5-methylene-5,6-dihydro-2H-[1,3]thiazine-4-carboxylic acid
Uniqueness
4-(2-Thiophen-2-yl-acetylamino)-benzoic acid is unique due to its combination of a thiophene ring, an acetylamino group, and a benzoic acid moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(2-thiophen-2-ylacetyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-12(8-11-2-1-7-18-11)14-10-5-3-9(4-6-10)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUPGOFYXFJWIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349480 |
Source
|
Record name | 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-76-5 |
Source
|
Record name | 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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